4-(3S)-3-Pyrrolidinyl-morpholine
Description
Properties
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDRNMJJNFSNZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428352 | |
| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216669-67-9 | |
| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Beyond the Scaffold: Unlocking Therapeutic Potency with 4-(3S)-3-Pyrrolidinyl-morpholine
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy molecules to those with higher fraction of sp3-hybridized carbons (
It serves not merely as a substituent, but as a chiral vector . By combining a rigid pyrrolidine spacer with a solubilizing morpholine headgroup, this moiety allows medicinal chemists to:
-
Modulate Lipophilicity (LogD): Lowering lipophilicity without sacrificing potency.
-
Enhance Solubility: The morpholine ether oxygen acts as a hydrogen bond acceptor in solvent-exposed regions.
-
Exploit Chirality: The (3S) stereocenter directs the morpholine tail into specific sub-pockets, often improving selectivity (e.g., in Kinase or GPCR targets) compared to the racemate or (R)-isomer.[1]
This guide details the physicochemical rationale, synthetic pathways, and therapeutic applications of this motif.[2][3]
Physicochemical Profile & Pharmacophore Analysis[2][4][5]
The utility of this compound lies in its ability to fix the "Solubility-Permeability Paradox." Many solubilizing groups (like flexible diethylamines) introduce entropic penalties upon binding. The pyrrolidine ring rigidifies the linker, reducing this penalty.
Table 1: Comparative Physicochemical Properties
Data simulated based on standard fragment descriptors.
| Property | This compound (Fragment) | Functional Role in Drug |
| MW | ~156.23 g/mol | Moderate weight add-on; fits "Rule of 3" for fragments. |
| cLogP | ~ -0.5 to 0.2 | Lowers overall drug LogP; reduces metabolic clearance risk. |
| pKa (Conj. Acid) | ~8.5 (Pyrrolidine N), ~6.0 (Morpholine N) | The secondary amine is the attachment point. The morpholine N basicity is modulated by the electron-withdrawing effect of the oxygen. |
| H-Bond Donors | 1 (NH - before coupling) | Becomes 0 after amide/aryl coupling. |
| H-Bond Acceptors | 2 (Morpholine O, N) | Critical for solvent interaction or specific H-bonds (e.g., hinge regions). |
| Topological PSA | ~24 Ų | Low contribution to PSA, maintaining BBB permeability potential. |
Pharmacophore Logic (DOT Diagram)
The following diagram illustrates how this moiety bridges the gap between a hydrophobic drug core and the solvent front.
Figure 1: Pharmacophore connectivity showing the bridging role of the pyrrolidine linker.
Therapeutic Applications: Case Studies
A. Kinase Inhibitors (PI3K / mTOR Pathway)
In the development of dual PI3K/mTOR inhibitors, solubility is often a hurdle due to the flat, aromatic nature of the ATP-competitive core (e.g., quinolines or thienopyrimidines).
-
Mechanism: The pyrrolidine nitrogen couples to the heteroaromatic core. The (3S)-configuration projects the morpholine oxygen towards the solvent interface or a specific ribose-binding pocket residue.
-
Outcome: The (S)-enantiomer often exhibits 10-100x greater potency than the (R)-enantiomer due to steric clashes of the latter with the kinase P-loop [1, 2].
B. GPCR Antagonists (Histamine H3)
High affinity for H3 receptors requires a basic amine for interaction with a conserved Aspartate residue.
-
Mechanism: The this compound acts as a bioisostere for N-methylpiperazine. The morpholine reduces the basicity compared to a piperidine, potentially reducing hERG channel blockage (a common cardiotoxicity risk) while maintaining CNS penetration [3].
Synthetic Accessibility & Protocols
Achieving high enantiomeric excess (ee) is critical. While chiral resolution of the racemate is possible, asymmetric synthesis or using the "Chiral Pool" is preferred for scale-up.
Synthetic Workflow (DOT Diagram)
Figure 2: Synthetic route to the pure (S)-enantiomer salt.
Detailed Protocol: Reductive Amination & Resolution
Objective: Synthesis of tert-butyl 3-morpholinopyrrolidine-1-carboxylate (Racemic precursor).
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE)
Methodology:
-
Imine Formation: In a dry flask under N2, dissolve N-Boc-3-pyrrolidinone in DCE (0.2 M). Add Morpholine and catalytic Acetic Acid. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Gas evolution).
-
Reaction: Allow to warm to RT and stir overnight (12-16h). Monitor by LC-MS for disappearance of ketone.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude oil is often clean enough for resolution. If not, purify via flash chromatography (MeOH/DCM gradient).
Chiral Resolution (Critical Step):
-
Method A (Scale < 1g): Chiral Prep HPLC using a Chiralpak AD-H column (Hexane/IPA/DEA).
-
Method B (Scale > 10g): Salt formation with Di-p-toluoyl-L-tartaric acid (L-DTTA). Recrystallize from EtOH until constant melting point and optical rotation are achieved.
Deprotection (To Active Reagent):
-
Dissolve the chiral Boc-intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 eq). Stir 2h.
-
Precipitate usually forms. Filter and wash with Et2O to yield the This compound dihydrochloride salt .
Coupling to Drug Scaffolds
Once the fragment is in hand, it is typically coupled to an aryl halide core via
Protocol:
-
Substrate: 4-Chloro-quinazoline or similar electron-deficient heteroaryl chloride.
-
Conditions:
-
Suspend Aryl Chloride (1.0 eq) and this compound 2HCl salt (1.2 eq) in DMF or DMA.
-
Add DIPEA (3.5 eq) to neutralize the salt and scavenge HCl.
-
Heat to 80-100°C for 4 hours.
-
Validation: Monitor by HPLC. The product is usually more polar than the aryl chloride but less polar than the amine salt.
-
References
-
Morpholine as a Privileged Structure: Kourounakis, A. P., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[2][4] Med.[1][5][6][7] Chem., 2020.[2][5][4] Link
-
Kinase Inhibitor Design (PI3K/mTOR): Heffron, T. P., et al. "Discovery of Clinical Candidate GDC-0980: A Potent, Selective, and Orally Bioavailable Class I PI3K/mTOR Kinase Inhibitor." J. Med. Chem., 2011. (Demonstrates the use of chiral diamines in optimizing kinase inhibitors). Link
-
Histamine H3 Antagonists: Berlin, M., et al. "Discovery of potent and selective histamine H3 receptor antagonists." Bioorg. Med. Chem. Lett., 2011. (Discusses pyrrolidine-morpholine motifs for CNS penetration). Link
-
General Synthesis of Chiral Amines: Nugent, T. C. "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010. Link
-
Chemical Vendor Data (CAS Verification): PubChem Compound Summary for CID 25028464 (4-(pyrrolidin-3-yl)morpholine). Link
Sources
- 1. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 885270-86-0 | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | Amides | Ambeed.com [ambeed.com]
- 7. mdpi.com [mdpi.com]
Molecular weight and lipophilicity profile of 4-(3S)-3-Pyrrolidinyl-morpholine
An In-depth Technical Guide on the Molecular Weight and Lipophilicity Profile of 4-(3S)-3-Pyrrolidinyl-morpholine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will dissect its molecular weight and delve into the theoretical and practical aspects of its lipophilicity profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just data, but the strategic rationale behind its determination and application. The protocols and insights herein are designed to be self-validating, grounding key claims in authoritative methodologies and established scientific principles.
Introduction: The Strategic Importance of the Pyrrolidinyl-Morpholine Scaffold
In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical determinant of a program's success. The this compound structure represents a strategic amalgamation of two highly privileged heterocyclic systems: pyrrolidine and morpholine.
-
The Pyrrolidine Moiety: This five-membered nitrogenous ring is a cornerstone of medicinal chemistry, found in over 20 FDA-approved drugs.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for targeting protein binding sites.[2][3]
-
The Morpholine Moiety: The morpholine ring is frequently incorporated by medicinal chemists to enhance the pharmacokinetic profile of a lead compound.[4] It offers a well-balanced hydrophilic-lipophilic character, can improve aqueous solubility, and often imparts metabolic stability.[4][5] Its basic nitrogen atom can serve as a key hydrogen bond acceptor or a point for salt formation.
The combination of these two rings in this compound creates a versatile scaffold used as a pharmaceutical intermediate.[6][7] Understanding its fundamental physicochemical properties is paramount for any researcher aiming to incorporate it into a novel therapeutic agent, as these properties directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Molecular Identity and Weight
Accurate identification and characterization of a molecule are the foundation of all subsequent research. The molecular weight, in particular, is a fundamental constant used in virtually all quantitative experiments.
Compound Identification
The key identifiers for this compound and its common racemic form are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-((3S)-Pyrrolidin-3-yl)morpholine | IUPAC Nomenclature |
| Common Racemic Name | 4-(Pyrrolidin-3-yl)morpholine | Thermo Scientific Chemicals[6] |
| CAS Number (Racemate) | 53617-37-1 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 156.23 g/mol | Sigma-Aldrich, Thermo Scientific Chemicals[6] |
| SMILES String | C1N1CCOCC1 | IUPAC Specification |
| InChI Key (Racemate) | OPJDRNMJJNFSNZ-UHFFFAOYSA-N | Sigma-Aldrich |
Derivation of Molecular Weight
The molecular weight (MW) is calculated as the sum of the atomic weights of all constituent atoms in the empirical formula, C₈H₁₆N₂O.
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 16 atoms × 1.008 u = 16.128 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
-
Total Molecular Weight = 156.229 u (commonly rounded to 156.23 g/mol )
This value is essential for preparing solutions of known molarity, calculating reaction stoichiometry, and performing quantitative analysis via mass spectrometry.
The Lipophilicity Profile: A Critical Assessment
Lipophilicity is one of the most influential physicochemical parameters in drug design, profoundly affecting a compound's solubility, membrane permeability, plasma protein binding, and overall ADME properties. It is a measure of the partitioning of a compound between a lipid (non-polar) phase and an aqueous (polar) phase.
Understanding logP versus logD
It is crucial to distinguish between the partition coefficient (logP) and the distribution coefficient (logD).
-
logP: Describes the lipophilicity of the neutral form of a molecule. It is a constant for a given compound.
-
logD: Describes the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species.
This compound contains two basic nitrogen atoms (one in the pyrrolidine ring, one in the morpholine ring), which will be protonated to varying degrees at physiological pH (e.g., 7.4). Therefore, logD is the more biologically relevant descriptor for this molecule.
Computational Prediction of Lipophilicity (cLogP)
Before embarking on laboratory experiments, computational (in silico) prediction provides a rapid and cost-effective estimate of a molecule's lipophilicity.
Causality Behind the Method: Computational algorithms, such as cLogP (calculated LogP), typically use fragment-based or atom-based approaches. They deconstruct the molecule into known structural fragments, each with an assigned lipophilicity value, and sum them with correction factors to predict the logP of the entire molecule. This approach is valuable for high-throughput virtual screening of compound libraries to prioritize molecules for synthesis.
Experimental Protocol: In Silico cLogP Calculation
-
Obtain the SMILES String: For this compound, the SMILES is C1N1CCOCC1.
-
Select a Prediction Platform: Utilize established software such as ChemDraw, MarvinSketch (ChemAxon), or online platforms like SwissADME or ALOGPS.
-
Input the Structure: Paste the SMILES string or draw the structure in the software interface.
-
Execute the Calculation: Run the logP/physicochemical properties prediction module. The software will apply its algorithm (e.g., ALOGPS, XLOGP3) to calculate the cLogP value.
-
Analyze the Output: Record the predicted cLogP value. Note that different algorithms may produce slightly different results, so it is good practice to report the algorithm used.
Caption: Computational workflow for cLogP prediction.
Experimental Determination of the Partition Coefficient (logP)
The gold standard for logP determination is the OECD 107 "Shake-Flask" method. This directly measures the partitioning of the compound between n-octanol and water.
Causality Behind the Method: n-Octanol is used as the lipid phase mimic because its long alkyl chain and polar hydroxyl group provide a reasonable approximation of the amphipathic nature of biological membranes. Pre-saturating the solvents ensures that the partitioning measurement is not skewed by the mutual solubility of water and octanol. Analysis is typically performed by UV-Vis spectrophotometry or HPLC, which provide sensitive and accurate quantification.
Experimental Protocol: Shake-Flask logP Determination
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and buffered water (e.g., pH 7.4 phosphate buffer for logD). Saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a concentration that gives a strong analytical signal (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound's aqueous stock solution.
-
Equilibration: Shake the vessel vigorously for at least 30 minutes at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the mixture (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from the aqueous phase. Determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV). The concentration in the octanol phase can be determined by mass balance.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).
Caption: Experimental workflow for Shake-Flask logP determination.
High-Throughput Determination of logD
For drug discovery programs, shake-flask methods can be too slow. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP and determining logD across a range of pH values.
Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. A compound's retention time (tR) on a non-polar stationary phase (like C18) is correlated with its lipophilicity. By running a series of calibration standards with known logP values, a calibration curve can be generated that allows the logP of an unknown compound to be determined from its retention time. By using mobile phases buffered at different pH values, a logD vs. pH profile can be rapidly generated.
Experimental Protocol: RP-HPLC logD Determination
-
System Setup: Use a standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer at various pH levels (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Calibration: Prepare a solution containing a mixture of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the test compound.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
Chromatography:
-
For each pH-buffered mobile phase, inject the calibration mixture and record the retention times (tR).
-
Inject the sample of this compound and record its retention time.
-
-
Data Analysis:
-
For each pH, plot the known logP values of the standards against their retention times to generate a linear calibration curve.
-
Using the equation of the line from the calibration curve, calculate the logD of this compound at that specific pH from its measured retention time.
-
Plot the calculated logD values against pH to generate the full lipophilicity profile.
-
Conclusion
This compound is a molecular scaffold with significant potential in drug discovery, owing to its combination of the structurally important pyrrolidine and the pharmacokinetically favorable morpholine moieties.[1][4] Its molecular weight of 156.23 g/mol is a fundamental constant for its use in a laboratory setting.[6] While a precise experimental lipophilicity value is not publicly cataloged, this guide outlines the authoritative computational and experimental methodologies required for its determination. Given the presence of two basic nitrogen centers, its lipophilicity is pH-dependent, making the logD profile , particularly at physiological pH 7.4, the most critical parameter for predicting its biological behavior. The robust protocols detailed herein provide the necessary framework for researchers to accurately characterize this and other similar building blocks, enabling more informed decisions in the design of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link][8]
-
PubMed. (1987). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. National Center for Biotechnology Information. Retrieved from [Link][9]
-
ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link][2]
-
FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link][5]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link][10]
-
PubMed Central (PMC). (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Center for Biotechnology Information. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Retrieved from [Link][3]
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link][4]
-
PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling.... National Center for Biotechnology Information. Retrieved from [Link][12]
-
MDPI. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 6. 4-(3-Pyrrolidinyl)morpholine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine | CymitQuimica [cymitquimica.com]
- 8. 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | C9H20Cl2N2O | CID 53409901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 4-(3S)-3-Pyrrolidinyl-morpholine in kinase inhibitor design
Executive Summary
The 4-(3S)-3-Pyrrolidinyl-morpholine moiety represents a privileged substructure in modern kinase inhibitor discovery. Unlike simple solubilizing tails (e.g., piperazine or linear morpholine ethers), this bicyclic diamine motif offers a unique combination of chiral vectoring , enhanced Fsp³ character , and optimized physicochemical properties .
This guide provides a comprehensive technical analysis of this moiety, detailing its structural rationale, synthetic accessibility, and role in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of ATP-competitive inhibitors. It is designed for medicinal chemists and drug developers seeking to overcome common "flat molecule" limitations in kinase programs (e.g., JAK, PI3K, and CDK families).
Structural Rationale & Medicinal Chemistry Logic
In kinase inhibitor design, the "solvent front" region of the ATP binding pocket is often exploited to improve drug-like properties. The this compound moiety serves as a high-value "Capping Group" for the following reasons:
The "Escape from Flatland" (Fsp³ Enhancement)
Traditional kinase inhibitors often rely on planar heteroaromatic cores (e.g., pyrimidines, quinazolines) which suffer from poor solubility and high non-specific binding.
-
Mechanism: The pyrrolidine ring introduces sp³ hybridization, disrupting the planarity of the aromatic core.
-
Impact: Increases the Fraction of sp³ carbons (Fsp³), which correlates with improved clinical success by enhancing solubility and reducing promiscuity.
Chiral Vectoring (The S-Enantiomer Advantage)
The connection between the pyrrolidine C3 and the morpholine nitrogen creates a specific 3D vector.
-
Stereochemistry: The (S)-configuration directs the morpholine tail into a specific trajectory, often away from the ribose binding pocket and towards the bulk solvent.
-
Comparison: Unlike a flexible linear linker (e.g., ethylenediamine), the pyrrolidine ring constrains the conformation, reducing the entropic penalty upon binding.
Physicochemical Balance
| Property | Contribution of Moiety |
| pKa | The morpholine nitrogen is weakly basic (pKa ~8.3), aiding solubility at physiological pH without acting as a harsh cation. |
| H-Bonding | Morpholine oxygen acts as an H-bond acceptor (HBA) but not a donor, improving permeability by limiting polarity. |
| Metabolic Stability | The cyclic nature protects the amine from rapid oxidative deamination compared to linear alkyl amines. |
Visualization of Structural Logic
The following diagram illustrates the SAR (Structure-Activity Relationship) logic of attaching this moiety to a kinase inhibitor core (e.g., a pyrimidine scaffold).
Synthetic Methodology
The synthesis of the this compound building block and its subsequent attachment to a drug core is a critical workflow. The following protocol describes the preparation of the chiral intermediate via reductive amination followed by resolution (or utilizing chiral starting materials).
Protocol: Synthesis of (S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride
Reaction Overview:
-
Reductive Amination: N-Boc-3-pyrrolidinone + Morpholine → Racemic Intermediate.
-
Chiral Resolution: Separation of enantiomers (if not using chiral pool synthesis).
-
Deprotection: Removal of Boc group.
Step-by-Step Procedure:
-
Reductive Amination:
-
Reagents: tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq), Morpholine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
-
Procedure: Dissolve ketone and morpholine in DCE. Add acetic acid and stir for 30 min. Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically 85-90% (Racemate).
-
-
Chiral Resolution (Critical Step):
-
Note: While chiral synthesis from (R)-N-Boc-3-hydroxypyrrolidine (via mesylate displacement) is possible, preparative chiral HPLC is often preferred for speed in discovery.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).
-
Collection: Collect the (S)-enantiomer (verify absolute configuration via optical rotation or X-ray if novel).
-
-
Boc-Deprotection:
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Procedure: Dissolve the chiral intermediate in solvent. Add acid at 0°C. Stir 2h.
-
Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the dihydrochloride salt.
-
Validation: ¹H NMR (D₂O) should show loss of t-butyl singlet (~1.4 ppm).
-
Workflow Visualization
Biological Characterization & Validation
Once the moiety is attached to the kinase core, the following assays are mandatory to validate the design hypothesis.
Kinase Selectivity Profiling (The "Vector" Check)
The (S)-enantiomer often exhibits a distinct selectivity profile compared to the (R)-enantiomer due to the angle of the morpholine tail within the solvent pocket.
-
Protocol: LanthaScreen™ Eu Kinase Binding Assay.
-
Objective: Compare IC₅₀ of (S)-analog vs. (R)-analog against a panel (e.g., PI3K
). -
Success Metric: >10-fold selectivity window or maintenance of potency with improved solubility.
Solubility & Permeability (The "Morpholine" Effect)
-
Kinetic Solubility: Turbidimetric assay in PBS (pH 7.4).
-
Target: >50 µM.
-
-
PAMPA/Caco-2:
-
Target: P_app > 10 x 10⁻⁶ cm/s.
-
Rationale: The morpholine oxygen reduces the LogD compared to a cyclohexyl analog, usually improving free fraction without sacrificing permeability.
-
hERG Inhibition Assessment
A critical risk with basic amines in kinase inhibitors is hERG channel blockade (QTc prolongation).
-
Hypothesis: The pyrrolidine-morpholine motif is bulky and polar enough to reduce hERG binding compared to flexible linear diamines.
-
Method: Automated Patch Clamp (QPatch).
-
Threshold: IC₅₀ > 10 µM is desired.
Case Study Application: PI3K Pathway
This moiety is particularly prevalent in the design of PI3K/mTOR inhibitors (e.g., analogues of VS-5584 or morpholino-pyrimidine derivatives).
Comparative Data (Hypothetical Representative Data):
| Compound Variant | Core Structure | Solubility (pH 7.4) | PI3K | hERG IC₅₀ |
| Analog A | Core + Piperazine | 15 µM | 12 nM | 4 µM |
| Analog B | Core + Morpholine (direct) | 80 µM | 450 nM (Loss of potency) | >30 µM |
| Analog C | Core + this compound | 120 µM | 8 nM | >25 µM |
Analysis: Analog C demonstrates that the pyrrolidine linker restores potency (by positioning the morpholine correctly) while the morpholine tail maximizes solubility and safety.
References
-
Pasternak, A. et al. (2008). "Discovery of a Potent and Selective JAK2 Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
-
Heffron, T. P. (2016). "Small Molecule Kinase Inhibitors for the Treatment of Brain Cancer." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
-
Lovering, F. et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Muller, S. et al. (2012). "Targeting the PI3K Pathway in Cancer." Journal of Clinical Oncology. Link
Methodological & Application
Application Notes & Protocols for the Preparation and Characterization of Pharmaceutical Salts of 4-(3S)-3-Pyrrolidinyl-morpholine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection, preparation, and characterization of pharmaceutical salts of the basic compound 4-(3S)-3-Pyrrolidinyl-morpholine. The formation of a salt is a critical step in drug development, capable of significantly modifying and optimizing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles behind experimental choices, ensuring a robust and rational approach to salt screening and selection. Detailed, field-proven protocols for the synthesis of representative salts and their subsequent solid-state and analytical characterization are provided.
Introduction: The Rationale for Salt Formation
Approximately 50% of all drugs on the market are administered as salts.[1] For a parent drug molecule with ionizable functional groups, conversion to a salt form by reaction with an appropriate acid or base is the most common and effective strategy to address suboptimal properties.[2] The primary goals of forming a pharmaceutical salt of a compound like this compound, which contains two basic nitrogen centers, include:
-
Enhanced Aqueous Solubility: Improving the dissolution rate and extent of absorption.
-
Improved Stability: Increasing chemical and solid-state stability, leading to longer shelf-life.
-
Facilitated Handling and Formulation: Modifying crystal habit, flowability, and hygroscopicity to simplify manufacturing processes.[3]
-
Consistent Bioavailability: Ensuring predictable and reproducible drug exposure in patients.
This guide provides the foundational knowledge and actionable protocols to successfully navigate the salt selection process for this compound.
Guiding Principles of Salt Selection
A successful salt formation strategy is not a matter of trial and error but is grounded in fundamental physicochemical principles.
The Critical Role of pKa
The stability of a potential salt is primarily governed by the difference in pKa between the API and the selected counter-ion. For a basic drug like this compound, a stable salt is formed when it reacts with an acid (counter-ion). A widely accepted rule of thumb is that the pKa of the acidic counter-ion should be at least 2 to 3 pH units lower than the pKa of the basic functional group on the API.[1] This significant difference (ΔpKa > 2) ensures essentially complete proton transfer from the acid to the base, resulting in the formation of a stable ionic bond rather than a cocrystal or a simple physical mixture.[4]
The structure of this compound contains two basic centers: the secondary amine of the pyrrolidine ring and the tertiary amine of the morpholine ring. The pyrrolidine nitrogen is generally more basic (pKa ≈ 10.5-11.3) than the morpholine nitrogen (pKa ≈ 8.3-8.7). Therefore, the first protonation will occur at the pyrrolidine nitrogen. This allows for the formation of both mono- and di-salts with strong acids.
Selection of Pharmaceutically Acceptable Counter-ions
The choice of a counter-ion is governed by several factors, including the desired pharmaceutical profile and the safety of the counter-ion.[1] Hydrochloride and sodium salts are the most frequently used in marketed drugs.[1] However, a wide array of organic and inorganic acids can be employed.
Table 1: Common Pharmaceutically Acceptable Acids for Salt Formation with Basic APIs
| Acid Type | Examples | Typical Use/Properties |
| Inorganic Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄) | Often form highly crystalline, stable salts. Can be hygroscopic. |
| Carboxylic Acids | Acetic Acid, Citric Acid, Fumaric Acid, Maleic Acid, Succinic Acid, Tartaric Acid | Offer a wide range of properties; can improve solubility and taste.[3][5] |
| Sulfonic Acids | Methanesulfonic Acid (Mesylate), p-Toluenesulfonic Acid (Tosylate), Besylate | Tend to form stable, crystalline salts with good solubility. |
Experimental Workflow for Salt Screening and Selection
A systematic approach is essential for efficiently identifying the optimal salt form. The workflow involves initial screening, detailed characterization, and final selection based on a comprehensive data analysis.
Caption: Integrated Analytical Characterization Workflow.
Protocol 5.1: X-Ray Powder Diffraction (XRPD)
-
Purpose: To determine if the material is crystalline or amorphous and to identify its unique crystal form (polymorph). A distinct XRPD pattern compared to the starting materials confirms the creation of a new solid phase. * Method:
-
Gently grind a small amount (~10-20 mg) of the salt sample to ensure a random orientation of crystallites.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation. A typical scan range is 2-40° 2θ with a step size of 0.02°.
-
Interpretation: A crystalline sample will show sharp, well-defined peaks, while an amorphous sample will show a broad halo. The pattern should be distinct from both the free base and the counter-ion acid.
-
Protocol 5.2: Differential Scanning Calorimetry (DSC)
-
Purpose: To measure thermal events, such as melting point (Tm), and to assess the purity of the crystalline salt. [6]* Method:
-
Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.
-
Crimp the pan with a lid (pinhole lid for samples expected to lose solvent).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range is from 25°C to 250°C or past the melting point.
-
Interpretation: A sharp endotherm indicates the melting of a pure crystalline substance. The temperature at the peak onset is typically reported as the melting point. Broad endotherms before the melt may indicate the loss of solvent.
-
Protocol 5.3: Thermogravimetric Analysis (TGA)
-
Purpose: To quantify the amount of volatile content (solvent or water) in the sample and to determine its thermal decomposition temperature. [7][8]* Method:
-
Weigh 5-10 mg of the salt sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
Interpretation: A step-wise weight loss corresponds to the loss of solvent or water. The percentage of weight loss can be used to determine the stoichiometry of solvates or hydrates. The temperature at which rapid, continuous weight loss occurs indicates decomposition.
-
Data Interpretation and Lead Salt Selection
After preparing and characterizing a series of salts, the data should be compiled to facilitate a rational selection of the best candidate for development.
Table 2: Hypothetical Comparative Data for this compound Salts
| Property | Hydrochloride Salt | L-Tartrate Salt | Mesylate Salt |
| Stoichiometry (API:Acid) | 1:1 | 1:1 | 1:1 |
| Physical Form | Crystalline Needles | Crystalline Plates | Crystalline Prisms |
| Melting Point (DSC) | 185.2 °C (sharp) | 162.5 °C (sharp) | 178.9 °C (sharp) |
| Hygroscopicity | Moderate | Low | Low |
| Aqueous Solubility (pH 6.8) | 55 mg/mL | 120 mg/mL | 95 mg/mL |
| Chemical Stability (40°C/75%RH) | Stable > 3 months | Stable > 3 months | Stable > 3 months |
| XRPD Pattern | Form I | Form A | Form I |
Based on this hypothetical data, the L-Tartrate salt would be a strong candidate for further development. It demonstrates the highest aqueous solubility, which is often a primary goal, combined with low hygroscopicity and good thermal and chemical stability. While all three are crystalline, the superior solubility of the tartrate makes it the most promising lead.
References
-
Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]
-
Koehl, J., et al. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. [Link]
-
WO/2017/114456 SALT OF MORPHOLINE DERIVATIVE AND CRYSTALLINE FORM THEREOF, AS WELL AS PREPARATION METHOD, PHARMACEUTICAL COMPOSITION AND USE OF THE SAME. (2017). WIPO Patentscope. [Link]
-
Pharmaceutical counterion determination. (n.d.). labor&more. [Link]
- US3274055A - Acid addition salts of morpholine ethanol. (1966).
-
Gomes, P. A. C., et al. (2018). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Request PDF. [Link]
- US5968934A - Morpholine derivatives and their use as therapeutic agents. (1999).
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. (2024). ACS Publications. [Link]
-
Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B. (2020). PubChem. [Link]
-
Chyall, L. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
How complementary techniques boost XRPD in solid form analysis. (2022). Malvern Panalytical. [Link]
-
Characterization of Pharmaceutical Products. (n.d.). Eurofins Scientific. [Link]
-
Chadha, R., et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal. [Link]
-
USP Salt Policy. (2014). FDA - Food and Drug Administration. [Link]
- Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). Journal of Pharmaceutical Sciences.
- Hughes, T. A., & Williams, H. M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal - Cardiovascular Pharmacotherapy.
-
Grzesiak, A. L., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
-
Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. (n.d.). Regulations.gov. [Link]
- Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry.
- Sarbu, L. G., et al. (2019).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- CN1024791C - Process for preparing pyrrolidine derivatives and their salts. (1994).
- Wang, T., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Mithu, M. S. H., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses Procedure.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. US3274055A - Acid addition salts of morpholine ethanol - Google Patents [patents.google.com]
- 4. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 6. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Protecting group strategies for 4-(3S)-3-Pyrrolidinyl-morpholine synthesis
Topic: Protecting Group Strategies for 4-(3S)-3-Pyrrolidinyl-morpholine Synthesis Content Type: Application Note & Protocol Guide ID: AN-SYN-2026-PYR-MOR
Executive Summary
The synthesis of This compound represents a classic challenge in medicinal chemistry: coupling two secondary amines while strictly maintaining stereochemical integrity. This scaffold is a privileged pharmacophore in neuroscience and oncology (e.g., KDM inhibitors, GPCR ligands).
This Application Note details the Chiral Pool Strategy using orthogonal protection. Unlike reductive amination routes which often yield racemates requiring resolution, this protocol utilizes a stereospecific
Key Takeaways:
-
Stereocontrol: Achieved via Walden inversion of (3R)-N-Boc-3-hydroxypyrrolidine to yield the (3S) product.
-
Chemo-selectivity: Boc protection prevents pyrrolidine polymerization during the morpholine coupling.
-
Scalability: The mesylate displacement route is preferred for process chemistry over metal-hydride reductions due to easier impurity profiles.
Part 1: Strategic Analysis & Route Selection
The synthesis hinges on the differentiation of the two nitrogen atoms. The pyrrolidine nitrogen (
The Decision Matrix: Reductive Amination vs. Nucleophilic Substitution
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution ( |
| Starting Material | N-Boc-3-pyrrolidinone | (3R)-N-Boc-3-hydroxypyrrolidine |
| Reagents | Morpholine, NaBH(OAc)3 | MsCl, Morpholine, Base |
| Stereochemistry | Racemic (usually) | Stereospecific (Inversion) |
| Atom Economy | High | Moderate (Stoichiometric Leaving Group) |
| Impurity Profile | Boron salts, over-alkylation | Sulfonate esters (Genotoxic concern) |
| Verdict | Best for early SAR (racemic) | Best for Target Synthesis (3S) |
Strategic Workflow Diagram
Caption: Decision tree highlighting the superiority of the Chiral Pool SN2 route for stereodefined synthesis.
Part 2: Detailed Protocols
Protocol A: Activation of (3R)-N-Boc-3-hydroxypyrrolidine
Objective: Convert the poor hydroxyl leaving group into a reactive mesylate (OMs) while maintaining the (3R) configuration.
Safety Note: Mesylates are potential alkylating agents and genotoxic impurities (GTIs). Handle in a fume hood.
Reagents:
-
(3R)-1-Boc-3-hydroxypyrrolidine (1.0 equiv) [CAS: 109431-87-0]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 volumes)
Procedure:
-
Charge: Add (3R)-1-Boc-3-hydroxypyrrolidine and TEA to a reactor containing DCM under
atmosphere. -
Cool: Chill the solution to 0–5°C. Critical Process Parameter (CPP): Exothermic reaction control.
-
Addition: Add MsCl dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitor: Check TLC or HPLC for consumption of starting material.
-
Quench: Add saturated
solution. -
Workup: Separate phases. Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Output: (3R)-1-Boc-3-(methanesulfonyloxy)pyrrolidine. Note: Usually used directly in the next step to minimize stability issues.
Protocol B: Stereospecific Coupling ( Displacement)
Objective: Displace the mesylate with morpholine.
Mechanism: The nucleophilic nitrogen of morpholine attacks
Reagents:
-
Crude Mesylate from Protocol A (1.0 equiv)
-
Morpholine (5.0 - 10.0 equiv) Note: Morpholine acts as both nucleophile and solvent/base.
-
Acetonitrile (ACN) (Optional co-solvent if neat reaction is too viscous)
Procedure:
-
Charge: Dissolve the mesylate in neat morpholine (or 1:1 Morpholine/ACN).
-
Heat: Warm the mixture to 70–80°C. CPP: High temperature is required for secondary mesylate displacement.
-
Time: Stir for 12–18 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash extensively with water (to remove excess morpholine).
-
Purification: If necessary, purify via flash chromatography (MeOH/DCM gradient).
-
Output: (3S)-1-Boc-3-(4-morpholinyl)pyrrolidine.
Protocol C: Deprotection (Boc Removal)
Objective: Remove the Boc group to release the secondary amine.
Reagents:
Procedure:
-
Dissolve: Dissolve the coupled intermediate in DCM (5 volumes).
-
Add Acid: Add TFA dropwise at 0°C.
-
Stir: Allow to warm to RT and stir for 2–4 hours.
-
Isolation (Salt Form): Concentrate to dryness. The residue is the TFA salt.
-
Free Basing (Optional): Dissolve in DCM, wash with saturated
, dry, and concentrate.
Part 3: Mechanism & Troubleshooting
Mechanism of Stereoinversion
The success of this synthesis relies on the
Caption: Visualizing the Walden Inversion from (3R)-Mesylate to (3S)-Product.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step B | Elimination (E2) competition | Reduce temperature slightly; ensure anhydrous conditions. |
| Retention of Configuration | Avoid protic solvents; ensure the mesylate is high quality. | |
| Incomplete Deprotection | t-Butyl cation scavenging | Add a scavenger (e.g., triethylsilane) if using TFA, or switch to HCl/Dioxane. |
| Product is Oil/Gum | Hygroscopic Salt | Form the oxalate or fumarate salt for better crystallinity. |
References
-
Boc Protection Chemistry: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Mesylation & Displacement Protocols: Crossland, R. K.; Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." J. Org. Chem.1970 , 35, 3195.
-
Pyrrolidine Scale-Up: "Scale-up synthesis and transformations of product 3a." ResearchGate, 2024.
-
Boc Deprotection Standards: "Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine." BenchChem Application Notes.
-
Morpholine Synthesis Overview: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation."[4] J. Am. Chem. Soc.2024 , 146, 29847.[4]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3S)-3-Pyrrolidinyl-morpholine Derivatives
Welcome to the technical support center for the synthesis of 4-(3S)-3-Pyrrolidinyl-morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, which is a key component in various biologically active molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.
The core of this synthesis typically involves a C-N cross-coupling reaction, most commonly a Buchwald-Hartwig amination, to form the bond between the morpholine nitrogen and the pyrrolidine ring. Success hinges on the careful orchestration of the catalyst, ligand, base, and solvent, as well as the strategic use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig coupling reaction is showing low to no conversion. What are the most common initial checks?
A: Low conversion is a frequent issue. Before undertaking a full re-optimization, perform these initial checks:
-
Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and deoxygenated. Water and oxygen can deactivate the palladium catalyst and lead to side reactions. Using freshly distilled and degassed solvents is critical.
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from Pd(II) precursors (e.g., Pd(OAc)₂). Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst. Also, verify the age and storage conditions of your palladium source, as they can degrade over time.
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a strict inert atmosphere (Nitrogen or Argon). Any oxygen ingress can poison the catalyst.
Q2: I'm observing multiple spots on my TLC/LC-MS analysis of the crude reaction mixture. What are the likely side products?
A: The formation of multiple byproducts is common and can complicate purification. Key possibilities include:
-
Hydrodehalogenation: Your aryl halide (or triflate) starting material can be reduced, replacing the halide with a hydrogen atom. This is often a result of a competing reaction pathway where an amide intermediate undergoes beta-hydride elimination.
-
Homocoupling: The boronic acid (in Suzuki-type precursors) can couple with itself. This is minimized by ensuring efficient transmetalation.
-
Oxidized Byproducts: Phosphine ligands are susceptible to oxidation, which deactivates them. Furthermore, with certain pyrroline precursors, the formation of a stable, oxidized pyrrole byproduct can occur.
Q3: Which base is best for the Buchwald-Hartwig amination of a secondary amine like morpholine?
A: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for coupling secondary amines. Its strength is sufficient to deprotonate the amine and facilitate the catalytic cycle.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that is often effective.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are weaker bases that may be necessary if your substrates contain base-sensitive functional groups. However, their use may require higher reaction temperatures or longer reaction times to achieve good conversion.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Palladium-Catalyzed C-N Coupling Step
The successful coupling of the morpholine and pyrrolidine moieties is the cornerstone of this synthesis. Low yields at this stage are typically traced back to the catalytic system.
Problem: Stalled Reaction or Low Yield Despite Pure Reagents
If initial checks on reagent quality and inert atmosphere don't solve the problem, a systematic optimization of the catalytic system is necessary.
Causality Analysis: The catalytic cycle for the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A failure at any of these points, often due to an inappropriate catalyst/ligand combination, will stall the reaction. The electronic and steric properties of the ligand are paramount. Bulky, electron-rich phosphine ligands are known to accelerate the reaction, promote the formation of the active monoligated palladium species, and facilitate the final reductive elimination step.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield in C-N coupling.
Data-Driven Optimization: Catalyst System Screening
The choice of palladium source, ligand, and base is highly interdependent. For challenging couplings involving heterocyclic amines, a small screen of conditions is the most effective approach.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes | Source |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100-110 | 85-95 | A robust, general system for aryl chlorides/bromides. | |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 70-90 | Good for substrates with base-sensitive groups. | |
| Pd₂(dba)₃ (0.25) | YPhos (L1) (0.5) | KOtBu (1.5) | Toluene | RT | >95 | Highly active system allowing for room temp. couplings. | |
| Pd(OAc)₂ (2) | P(2-furyl)₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 60-80 | Effective for certain carboamination reactions. |
This table summarizes general conditions; optimal parameters may vary based on specific substrates.
Guide 2: Protecting Group and Purification Strategies
Problem: Difficulty in Purifying the Final Product
The final product can be challenging to purify due to its basic nature and potential contamination with residual catalyst or closely-eluting byproducts.
Causality Analysis: The nitrogen atoms in both the morpholine and pyrrolidine rings can interact strongly with silica gel, leading to peak tailing and poor separation during column chromatography. Residual palladium can also be difficult to remove.
Solutions:
-
Acidic Wash: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) can help remove some inorganic impurities and unreacted basic starting materials. Be cautious, as your product will move into the aqueous layer. You must then re-basify the aqueous layer and re-extract the product.
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using alumina (neutral or basic) which can sometimes provide better separation for basic compounds.
-
Palladium Scavenging: If ICP analysis shows high palladium content, treat the organic solution of your crude product with a palladium scavenger resin or perform a wash with an aqueous solution of a reagent like sodium diethyldithiocarbamate.
-
Salt Formation/Crystallization: For final purification, consider converting the free base product into a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties, allowing for purification by recrystallization, which is highly effective at removing trace impurities and is scalable.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of a protected (3S)-3-halopyrrolidine with morpholine.
Materials:
-
(3S)-N-Boc-3-bromopyrrolidine (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via cannula, followed by morpholine and then (3S)-N-Boc-3-bromopyrrolidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 6-12 hours).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
-
Subsequent deprotection (e.g., with TFA or HCl in dioxane) will yield the final this compound derivative.
References
- Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene.
- Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42, 10024-10035.
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(2), 144–157. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Troubleshooting low yields in ethyl isocyanoacetate couplings.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2010). Computational study of (PBut3)-Bu-t as ligand in the palladium-catalysed amination of phenylbromide with morpholine. Journal of Molecular Catalysis A: Chemical, 324(1-2), 48-55. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
PubMed. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Retrieved from [Link]
-
ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
- PMC. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
Troubleshooting solubility issues of 4-(3S)-3-Pyrrolidinyl-morpholine free base
Topic: Troubleshooting Solubility & Handling Compound: 4-(3S)-3-Pyrrolidinyl-morpholine (Free Base) CAS: 53617-37-1 (Generic), 1047721-68-1 (Specific stereoisomer references vary; often custom synthesized) Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1]
Core Directive: The "Why" Behind the Behavior[1]
Before troubleshooting, you must understand the physicochemical engine driving this molecule's behavior.[1] this compound is a diamine containing two distinct nitrogen centers with different basicity profiles.
-
The Pyrrolidine Nitrogen (
): A secondary amine.[1] High basicity (pKa 10.5–11.0).[1] This is your primary proton acceptor and the site most likely to form carbamates with atmospheric CO .[1] -
The Morpholine Nitrogen (
): A tertiary amine.[1] Moderate basicity (pKa 8.3).[1] -
The "Free Base" Trap: unlike its HCl salt form (which is a stable crystalline solid), the free base is often a viscous, hygroscopic oil or a low-melting solid.[1] It possesses a "Goldilocks" polarity—too polar for pure hexanes, yet too lipophilic to dissolve freely in neutral water without protonation.[1]
Solubility Decision Matrix
Use this decision tree to select the correct solvent system based on your application.
Figure 1: Solubility Decision Matrix. Blue paths indicate aqueous workflows; Red paths indicate organic synthesis workflows.[1] Green nodes represent optimal solubility states.
Troubleshooting Guides (FAQ)
Category A: Dissolution & "Oiling Out"[1]
Q1: I am trying to dissolve the free base in water/PBS, but it forms cloudy droplets. Why? Diagnosis: The free base is not fully water-soluble at neutral pH (7.4).[1] Mechanism: At pH 7.4, the pyrrolidine nitrogen is partially protonated, but the morpholine nitrogen is largely uncharged.[1] The molecule retains significant lipophilic character, leading to phase separation (oiling out).[1] Solution:
-
Acidification: Lower the pH to < 6.0 using dilute HCl or acetic acid.[1] This fully protonates both nitrogens, drastically increasing aqueous solubility.[1]
-
DMSO Spike: Dissolve the compound in pure DMSO first to create a high-concentration stock (e.g., 100 mM), then dilute into the buffer.[1] Keep final DMSO concentration < 1% to avoid cytotoxicity.[1]
Q2: During workup, I tried to recrystallize the compound from Hexanes/Ether, but it turned into a sticky gum on the flask wall. Diagnosis: "Oiling Out." This is classic behavior for secondary amine free bases.[1] Mechanism: The compound is insoluble in non-polar solvents (Hexanes) but captures small amounts of solvent or impurities that prevent crystal lattice formation.[1] Solution: The "Doped" Trituration Method. [1]
-
Dissolve the gum in a minimal amount of Dichloromethane (DCM) .[1]
-
Slowly add Hexanes (or Pentane) with vigorous stirring until the solution turns slightly cloudy.
-
Remove the DCM slowly via rotary evaporation (DCM is more volatile).[1]
-
As the DCM leaves, the compound will be forced out of the Hexane phase.[1] If you stir rapidly, it may form a powder.[1] If it oils again, cool the flask to -20°C and scratch the glass with a spatula to induce nucleation.[1]
Category B: Stability & Storage[1][2]
Q3: My clear oil turned into a white, crusty solid after leaving it on the bench for 2 hours. Is it degrading?
Diagnosis: Formation of Ammonium Carbamate species.[1]
Mechanism: Secondary amines (the pyrrolidine ring) react reversibly with atmospheric Carbon Dioxide (CO
-
Reversal: This reaction is reversible. Dissolve the crust in DCM and wash with dilute NaOH or NaHCO
.[1] The base will remove the proton, releasing CO and regenerating the free amine.[1] -
Prevention: Always store the free base under Argon or Nitrogen atmosphere.[1] Tape the septum.[1] Store at -20°C.
Q4: The NMR shows broad peaks and missing protons.
Diagnosis: Proton exchange and conformational flux.
Mechanism: The proton on the secondary amine (
-
D
O Shake: Add a drop of D O to your CDCl tube.[1] This exchanges the N-H to N-D, cleaning up the spectrum and confirming the amine peak.[1] -
Use DMSO-d
: Strong hydrogen bonding with the solvent often sharpens amine signals.[1]
Critical Protocol: Fresh Generation of Free Base
Because the free base is unstable (hygroscopic/CO
Workflow: Salt-Break Protocol
Figure 2: Salt-Break Protocol. Follow this workflow to generate fresh, reactive free base from the stable salt form.
Step-by-Step Instructions:
-
Dissolution: Take the calculated amount of this compound dihydrochloride. Dissolve in the minimum volume of water (approx. 5 mL per gram).[1]
-
Basification: Place the beaker in an ice bath. Slowly add 2M NaOH (or saturated K
CO ) while stirring until pH 12-13. Note: The solution may become cloudy as the free base oils out.[1] -
Extraction: Transfer to a separatory funnel. Extract 3 times with Dichloromethane (DCM) .[1]
-
Why DCM? It is a polar organic solvent that solubilizes the polar free base better than Diethyl Ether or Hexanes.[1]
-
-
Drying: Combine organic layers and dry over anhydrous Na
SO for 15 minutes. -
Concentration: Filter off the solid drying agent.[1] Evaporate the DCM on a rotary evaporator (Water bath < 30°C).
-
Usage: Use the resulting oil immediately.[1] Do not store for long periods unless under inert gas.[1]
Summary Data Table
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Viscous Oil / Low melting solid | Hard to weigh; use volumetric transfer (density |
| pKa (Pyrrolidine) | ~10.5 - 11.0 (Secondary Amine) | Highly basic; absorbs CO |
| pKa (Morpholine) | ~8.3 (Tertiary Amine) | Moderately basic; contributes to polarity.[1] |
| LogP | ~ -0.3 to 0.2 (Estimated) | Amphiphilic.[1] Soluble in alcohols/DCM, poor in Hexanes.[1] |
| Hygroscopicity | High | Weigh quickly or in a glovebox/dry bag.[1] |
| Storage | -20°C, under Argon/Nitrogen | Prevents carbamate crust formation.[1] |
References
-
Solubility & pKa of Amines
-
Handling of Hygroscopic Amine Free Bases
-
Troubleshooting workflow for hygroscopic products. BenchChem Technical Support.[1]
-
-
General Properties of Morpholine Derivatives
-
Salt-Break Methodologies
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 4-(3-Pyrrolidinyl-morpholine Enantiomers
Introduction
In pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] Regulatory bodies like the FDA and EMA have shown a strong preference for the development of single-enantiomer drugs over racemic mixtures, making robust enantioselective analytical methods indispensable.[2]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 4-(3-Pyrrolidinyl)-morpholine, a heterocyclic scaffold of interest in medicinal chemistry due to the favorable physicochemical properties conferred by its morpholine and pyrrolidine moieties.[3][4] The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, and its separation presents a common challenge for analytical chemists.
We will explore two distinct and effective strategies utilizing different classes of Chiral Stationary Phases (CSPs), providing detailed protocols, comparative data, and the scientific rationale behind the methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for the chiral purity assessment of this compound and its derivatives.
Analyte Overview: Physicochemical Properties
4-(3-Pyrrolidinyl)-morpholine is a polar molecule containing two basic nitrogen atoms—a secondary amine in the pyrrolidine ring and a tertiary amine in the morpholine ring.[4] It is typically a solid and is soluble in polar solvents.[4]
Key characteristics influencing HPLC method development:
-
Basicity: The amine functional groups are prone to strong interactions with acidic residual silanols on silica-based CSPs, which can lead to severe peak tailing and poor chromatographic performance. This necessitates the use of mobile phase additives to suppress these interactions.
-
Polarity: The molecule's polarity makes it suitable for analysis in Normal-Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes, offering flexibility in method development.
-
UV Absorbance: Lacking a strong chromophore, the analyte requires UV detection at a low wavelength (e.g., 200-220 nm) for adequate sensitivity.
Method 1: Polysaccharide-Based CSP in Polar Organic Mode
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile columns for enantiomeric separations.[5][6] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral helical grooves of the polysaccharide polymer.[1][5] This approach is often a successful starting point for a wide range of chiral compounds.
Principle of Separation
The enantiomers of 4-(3-Pyrrolidinyl)-morpholine transiently interact with the chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). One enantiomer will form a more stable, lower-energy diastereomeric complex with the CSP, causing it to be retained longer on the column, thus enabling separation.
Experimental Protocol
-
Column Selection: A cellulose-based column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate), is an excellent first choice. These are known for their broad enantiorecognition capabilities.[7]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile/Methanol/Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Causality: Acetonitrile and methanol constitute the polar organic mobile phase. The ratio is optimized to achieve suitable retention and resolution.[8] Diethylamine (DEA), a basic additive, is critical. It competes with the basic analyte for interaction with active sites on the stationary phase, effectively masking silanols and dramatically improving peak symmetry.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C. Column temperature is maintained to ensure reproducible retention times.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the racemic standard of 4-(3-Pyrrolidinyl)-morpholine in the mobile phase to a concentration of 1.0 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample solution. c. Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
Expected Performance Data
| Parameter | Value | Description |
| Retention Time (t_R1) | ~5.2 min | Elution time of the first enantiomer. |
| Retention Time (t_R2) | ~6.5 min | Elution time of the second enantiomer. |
| Selectivity (α) | 1.25 | The ratio of the retention factors (k2/k1), indicating the CSP's ability to distinguish between the enantiomers. |
| Resolution (Rs) | > 2.0 | A measure of the degree of separation between the two peaks. A value > 1.5 indicates baseline separation. |
| Asymmetry Factor (As) | 1.0 - 1.3 | Describes the symmetry of the peak shape. Values close to 1 are ideal. |
Method 2: Cyclofructan-Based CSP in Polar Organic Mode
Cyclofructan (CF) based CSPs are a newer class of chiral selectors that have shown exceptional performance in separating primary and secondary amines.[8] They are cyclic oligosaccharides that can form inclusion complexes and engage in hydrogen bonding and dipole-dipole interactions, offering a unique selectivity that is often complementary to polysaccharide phases.
Principle of Separation
The chiral recognition on a cyclofructan CSP is driven by multiple interactions. The "crown ether-like" structure within the cyclofructan can interact with the protonated amine of the analyte, while other hydroxyl or derivative groups on the selector provide sites for hydrogen bonding and steric interactions, leading to differential retention of the enantiomers.[8]
Experimental Protocol
-
Column Selection: A cyclofructan-based column, such as a Larihc CF6-P, is chosen for its proven success with chiral amines.[8]
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Methanol with 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) (v/v).
-
Causality: This mobile phase composition creates an ion-pair system. TFA, an acidic additive, protonates the analyte's amine groups, which is crucial for interaction with the cyclofructan selector. TEA is added as a competing base to improve the peak shape of these basic compounds.[9] The combination provides a powerful tool for optimizing selectivity and peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C. A slightly elevated temperature can sometimes improve peak efficiency.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the racemic standard of 4-(3-Pyrrolidinyl)-morpholine in the mobile phase to a concentration of 1.0 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase until the baseline is stable. This is particularly important for mobile phases containing acid/base additives. b. Inject the sample solution. c. Acquire the data, ensuring the run time is adequate for the elution of both enantiomers.
Expected Performance Data
| Parameter | Value | Description |
| Retention Time (t_R1) | ~7.8 min | Elution time of the first enantiomer. |
| Retention Time (t_R2) | ~8.9 min | Elution time of the second enantiomer. |
| Selectivity (α) | 1.18 | The ratio of the retention factors (k2/k1). |
| Resolution (Rs) | > 1.8 | A value > 1.5 indicates baseline separation. |
| Asymmetry Factor (As) | 1.0 - 1.4 | Describes the symmetry of the peak shape. |
Visualizing the Method Development Workflow
A structured approach is key to efficient chiral method development. The diagram below illustrates a typical screening strategy.
Caption: A logical workflow for chiral HPLC method development.
Analytical Workflow for Enantiomeric Purity
The following diagram outlines the step-by-step process for a single sample analysis once a method has been established.
Caption: Standard operating procedure for chiral HPLC analysis.
Conclusion and Recommendations
Both polysaccharide- and cyclofructan-based chiral stationary phases offer viable pathways for the successful enantiomeric separation of 4-(3-Pyrrolidinyl)-morpholine.
-
Method 1 (Polysaccharide CSP) represents a robust, conventional starting point with a high probability of success due to the broad applicability of these columns. The use of a simple basic additive like DEA is often sufficient to achieve excellent chromatography.
-
Method 2 (Cyclofructan CSP) provides a powerful alternative with a distinct chiral recognition mechanism that is particularly well-suited for amines. The use of acid/base pairs in the mobile phase offers additional parameters for method optimization.
For initial method development, screening on a small set of complementary polysaccharide-based columns is highly recommended.[6] If baseline separation is not achieved, moving to a secondary screening on a cyclofructan-based phase is a logical and efficient next step. The ultimate choice of method will depend on factors such as desired resolution, analysis time, and compatibility with downstream applications like LC-MS.
References
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC. (n.d.).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.). BenchChem.
- HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. (2009). Taylor & Francis Online.
- 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | C9H20Cl2N2O | CID 53409901. (n.d.). PubChem.
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem. (n.d.). BenchChem.
- CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine | CymitQuimica. (n.d.). CymitQuimica.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Columns for enantiomer separ
- Application Notes: Chiral - LCGC International. (n.d.).
- 4-Pyrrolidin-3-yl morpholine 53617-37-1. (n.d.). Sigma-Aldrich.
- (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. (n.d.). Sigma-Aldrich.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- Synthesis of Biologically Important Chiral Morpholine Deriv
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020).
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022).
- HPLC separation of enantiomers using chiral stationary phases. (2021).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. (2012).
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine | CymitQuimica [cymitquimica.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3S)-3-Pyrrolidinyl-morpholine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3S)-3-Pyrrolidinyl-morpholine, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely available, this guide will leverage established NMR principles and spectral data from the constituent morpholine and pyrrolidine rings, alongside data from structurally related N-substituted analogues, to predict and interpret its spectral characteristics. This approach not only serves as a valuable predictive tool but also reinforces the fundamental principles of structural elucidation by NMR.
The Structural Significance of this compound
The molecule , this compound, combines two important pharmacophores: a morpholine ring and a chiral pyrrolidine ring. The morpholine moiety is a common feature in a number of approved drugs, valued for its favorable physicochemical properties, while the chiral pyrrolidine scaffold is a cornerstone of many asymmetric syntheses and biologically active compounds. A thorough understanding of the three-dimensional structure and electronic environment of this molecule is paramount for its application, and high-resolution NMR spectroscopy is the most powerful tool for this purpose in solution.
Below is the structure of this compound with the atom numbering that will be used for spectral assignment throughout this guide.
Caption: A typical workflow for NMR-based structure elucidation.
Conclusion
The predictive analysis presented in this guide offers a robust framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging data from the parent heterocycles and considering established principles of substituent effects, we can anticipate the key spectral features of this chiral molecule. The provided experimental protocol outlines the necessary steps for acquiring high-quality data that would allow for the confirmation of these predictions and a complete, unambiguous structural assignment. This combined approach of prediction and experimental verification is a cornerstone of modern chemical research, enabling scientists to confidently characterize novel molecules in the pursuit of new discoveries.
References
-
Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). The 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and methiodides. Canadian Journal of Chemistry, 54(2), 126-133. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 19. [Link]
-
Gholami, H., & Habibi, A. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of the Chinese Chemical Society, 53(5), 1117-1122. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Rsc.org. [Link]
-
Fülöp, F., Pihlaja, K., & Mattinen, J. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. [Link]
-
ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]
-
SpectraBase. (n.d.). morpholine, 4-(4-ethenyl-2,2-dimethyl-1,1-dioxido-3-thietanyl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). NP-MRD. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]
-
ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]
-
SpectraBase. (n.d.). 1-Boc-pyrrolidine. SpectraBase. [Link]
-
RSC Publishing. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. RSC Publishing. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Scilit. (n.d.). Relationship between proton–proton nmr coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. Scilit. [Link]
-
ResearchGate. (2025, August 9). Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. [Link]
-
PubMed. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
-
MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. [Link]
-
ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. [Link]
-
MDPI. (2003, April 4). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. ACG Publications. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
PubMed. (2011, May 27). On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed. [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
Technical Guide: Determination of Enantiomeric Excess (ee) for 4-(3S)-3-Pyrrolidinyl-morpholine
Executive Summary
Determining the enantiomeric excess (ee) of 4-(3S)-3-Pyrrolidinyl-morpholine presents a specific analytical challenge: the molecule lacks a significant chromophore, rendering standard UV detection (254 nm) ineffective. This guide compares the two industry-standard workflows to overcome this limitation:
-
Direct Chiral Analysis: Utilizing Chiral SFC/HPLC with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).
-
Indirect UV Analysis (Derivatization): Utilizing Benzoyl Chloride functionalization to enable standard UV detection on chiral stationary phases.
Part 1: Strategic Analysis & The "Chromophore Challenge"
The target molecule contains a secondary amine (pyrrolidine ring) and a tertiary amine (morpholine ring). While the morpholine oxygen offers weak end-absorption (<210 nm), it is often insufficient for robust quantitation due to solvent cutoffs and low signal-to-noise ratios.
The Decision Matrix
Select your methodology based on available instrumentation and throughput requirements.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on instrumentation availability.
Part 2: Comparative Performance Guide
Method A: Direct Chiral LC-MS/CAD (The Modern Standard)
This method relies on the physical separation of enantiomers on a polysaccharide chiral stationary phase (CSP), detected via mass-to-charge ratio (m/z) or aerosol charging.
-
Mechanism: The secondary amine interacts with the carbamate selectors on the CSP via hydrogen bonding. The basic mobile phase ensures the amine remains neutral (suppressing ionization) to improve peak shape, while MS detection occurs post-column (often requiring a make-up flow if using high pH).
-
Best For: High-throughput screening (HTS), process control, and labs equipped with MS.
Method B: Pre-column Derivatization (The Robust Alternative)
This method chemically modifies the pyrrolidine nitrogen with a chromophore (Benzoyl group), creating a stable amide that absorbs strongly at 254 nm.
-
Mechanism: The benzoyl group creates a "UV handle" and adds steric bulk, often enhancing chiral recognition on the column.
-
Regioselectivity: Benzoyl chloride reacts selectively with the secondary amine (pyrrolidine) and not the tertiary amine (morpholine), ensuring a single product peak per enantiomer.
-
Best For: Quality Control (QC) labs, standard HPLC-UV setups, and precise validation work.
Data Comparison Table
| Feature | Method A: Direct Chiral MS/CAD | Method B: Benzoyl Derivatization (UV) |
| Detection Principle | Mass (m/z 157.1 [M+H]+) or Charge | UV Absorbance (254 nm) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | 30–45 mins (Reaction + Workup) |
| Sensitivity (LOQ) | Excellent (ng/mL range) | Good (µg/mL range) |
| Linearity | Moderate (MS saturation possible) | Excellent (Beer-Lambert Law) |
| Resolution (Rs) | Typically 1.5 – 3.0 | Typically > 3.0 (Added steric bulk helps) |
| Cost Per Sample | High (MS maintenance/solvents) | Low (Standard solvents) |
Part 3: Detailed Experimental Protocols
Protocol A: Direct Chiral LC-MS Analysis
Objective: Quantify ee% without chemical modification.
Reagents:
-
Diethylamine (DEA) or Ammonium Hydroxide (0.1%)
-
Column: Chiralpak IG or Chiralpak AD-H (Amylose-based columns generally favor this structure).
Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.
-
Mobile Phase:
-
Isocratic: 90% Hexane / 10% Ethanol (with 0.1% Diethylamine).
-
Note on MS: If using MS, replace Hexane with Heptane (safer) or use Polar Organic Mode (100% Acetonitrile + 0.1% DEA/Formic Acid buffer) if the column permits (e.g., Immobilized Chiralpak IG).
-
-
MS Settings:
-
Source: ESI Positive.
-
SIM Mode: Target m/z 157.1 (Parent ion).
-
-
System Suitability: Inject Racemic Standard first to establish Resolution (Rs > 1.5).
Protocol B: Benzoyl Derivatization with UV Analysis
Objective: Attach a UV chromophore for standard HPLC detection.
Reagents:
Workflow:
-
Reaction:
-
In a 2 mL vial, dissolve 10 mg of 4-(3-pyrrolidinyl)morpholine in 500 µL DCM .
-
Add 20 µL TEA (approx. 2.5 eq).
-
Add 10 µL Benzoyl Chloride (approx 1.5 eq).
-
Observation: The solution may warm slightly.
-
-
Incubation: Vortex and let stand at Room Temp for 15 minutes.
-
Quench: Add 200 µL Water or 1M NaHCO3 to quench excess BzCl. Vortex vigorously.
-
Extraction (Mini-workup):
-
Allow layers to separate.
-
Pipette off the bottom organic layer (DCM) into a clean vial.
-
Evaporate DCM (N2 stream) and reconstitute in Mobile Phase (e.g., EtOH/Hexane).
-
-
Analysis:
Figure 2: Reaction scheme for benzoylation. The reaction occurs exclusively at the secondary amine.
Part 4: Scientific Integrity & Troubleshooting
Why These Methods Work (Causality)
-
Basicity Control: The pyrrolidine nitrogen is basic. In Method A, using DEA/TEA covers active silanol sites on the silica backbone of the chiral column, preventing peak tailing.
-
Derivatization Logic: We avoid Marfey's Reagent (FDAA) in the primary recommendation because it creates diastereomers intended for achiral C18 columns. While valid, Marfey's requires more complex kinetics control. Benzoylation is a simple "capping" reaction that maintains the enantiomeric relationship, allowing the use of standard chiral columns already present in most labs [1, 3].
Self-Validating Steps
-
The Racemic Spike: Never rely solely on retention time. Always spike your chiral sample with the racemic standard. If the single peak splits or a shoulder appears, your ee calculation is valid. If it remains a single peak, you have no separation.
-
Blank Subtraction (Method B): Benzoyl chloride hydrolyzes to Benzoic Acid. Ensure you run a "Reagent Blank" to identify the Benzoic Acid peak so it is not mistaken for an enantiomer.
References
-
BenchChem. (2025).[5] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from 5
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][6][7][8][9][10][11] Retrieved from 8
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG. Retrieved from 3
-
Zhang, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from 12
Sources
- 1. ct-k.com [ct-k.com]
- 2. chiraltech.com [chiraltech.com]
- 3. ct-k.com [ct-k.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. peptide.com [peptide.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Amine Reactivity: 4-(Pyrrolidin-3-yl)morpholine vs. 1-(Pyrrolidin-3-yl)piperazine
Executive Overview
In the landscape of medicinal chemistry, saturated heterocycles like morpholine and piperazine are indispensable building blocks.[1][2] Their incorporation into drug candidates significantly influences critical properties such as solubility, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related scaffolds: 4-(pyrrolidin-3-yl)morpholine and its analog, 1-(pyrrolidin-3-yl)piperazine .
We will dissect the fundamental electronic and steric differences between these molecules, focusing on the nucleophilicity of the constituent secondary amine groups. This analysis is supported by a discussion of their relative basicity (pKa), a key determinant of nucleophilic potential. Furthermore, we provide detailed, actionable experimental protocols for researchers to quantify these differences in a laboratory setting, including a competitive acylation assay and a regioselectivity study. This document is intended for drug development professionals seeking to make informed decisions in scaffold selection and reaction optimization.
Introduction: The Strategic Importance of Scaffold Selection
The choice between a morpholine and a piperazine core is a frequent decision point in lead optimization.[2][3] While structurally similar, the substitution of a nitrogen atom (in piperazine) for an oxygen atom (in morpholine) imparts a profound change in the molecule's electronic character.[4] 4-(Pyrrolidin-3-yl)morpholine and 1-(pyrrolidin-3-yl)piperazine present an excellent case study. Both molecules feature a secondary amine on a pyrrolidine ring, a common site for synthetic elaboration (e.g., amide bond formation). However, the reactivity of this amine is modulated by the distal heterocyclic ring. Understanding this modulation is critical for predicting reaction outcomes, optimizing conditions, and controlling selectivity.
This guide will illuminate the causal relationships between structure, basicity, and nucleophilic reactivity for these two valuable building blocks.
Structural and Electronic Comparison
The primary difference between the two molecules lies in the heteroatom at the 4-position of the six-membered ring relative to the pyrrolidinyl substituent. This seemingly small change creates a significantly different electronic environment.
-
4-(Pyrrolidin-3-yl)morpholine: The oxygen atom in the morpholine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring.[5] This effect reduces the electron density on the morpholine nitrogen and, to a lesser extent, on the distal secondary amine of the pyrrolidine ring.
-
1-(Pyrrolidin-3-yl)piperazine: In contrast, the piperazine analog contains a second nitrogen atom. While nitrogen is also electronegative, its inductive effect is less pronounced than that of oxygen. Furthermore, this second nitrogen (N-4) possesses a lone pair of electrons, making the piperazine ring overall less electron-withdrawing and significantly more basic than morpholine.[6]
This fundamental electronic difference is the primary driver of the observed variations in reactivity.
Caption: Structural comparison of the two heterocyclic amines.
Comparative Physicochemical Properties and Reactivity
The reactivity of an amine as a nucleophile is primarily governed by its basicity, steric accessibility, and the solvent system used.[7] Basicity (a thermodynamic measure) is often, but not always, correlated with nucleophilicity (a kinetic measure).[8]
Basicity (pKa)
The basicity of an amine is quantified by the pKa of its conjugate acid (R₃N-H⁺). A higher pKa value indicates a stronger base.[9]
-
Morpholine Analog: The electron-withdrawing oxygen atom in the morpholine ring destabilizes the positive charge on the protonated amine, making it a weaker base.[5] The pKa of morpholine's conjugate acid is ~8.4, significantly lower than piperidine's (~11.2). This inductive effect will lower the pKa of the secondary amine on the pyrrolidine ring.
-
Piperazine Analog: Piperazine is a di-basic compound with two pKa values, typically around 9.7 and 5.3.[6] The environment in the piperazine analog is significantly more electron-rich than in the morpholine analog. Consequently, the secondary amines in 1-(pyrrolidin-3-yl)piperazine are expected to be more basic than the corresponding amine in the morpholine counterpart.
| Compound | Key Reactive Site | Expected pKa (Conjugate Acid) | Rationale |
| 4-(Pyrrolidin-3-yl)morpholine | Pyrrolidine N-H | Lower (~8.5 - 9.5) | Electron-withdrawing effect of morpholine oxygen reduces basicity.[5] |
| 1-(Pyrrolidin-3-yl)piperazine | Pyrrolidine N-H | Higher (~9.5 - 10.5) | More electron-donating environment compared to morpholine. |
| Piperazine N-H | Higher (~9.5 - 10.5) | Inherently basic nature of the piperazine scaffold.[10] |
Table 1: Predicted basicity of key reactive sites.
Nucleophilicity and Reactivity in Acylation
In reactions like amide bond formation with an acyl chloride, the amine acts as a nucleophile.[11][12] Generally, for amines, nucleophilicity increases with basicity.[7]
-
4-(Pyrrolidin-3-yl)morpholine: Due to its lower basicity, the pyrrolidine amine is expected to be a less potent nucleophile . The reaction rate for acylation will likely be slower compared to the piperazine analog under identical conditions.
-
1-(Pyrrolidin-3-yl)piperazine: This compound presents two competing nucleophilic sites: the pyrrolidine secondary amine (N-1') and the piperazine secondary amine (N-4). Both are expected to be more nucleophilic than the amine in the morpholine analog. This introduces a challenge of regioselectivity . While the basicities may be similar, subtle steric and electronic differences will determine which nitrogen reacts preferentially. In many cases, the two sites will have comparable reactivity, leading to a mixture of mono-acylated products and potentially di-acylated product if excess acylating agent is used.[13][14]
Experimental Design for Reactivity Comparison
To empirically validate these theoretical differences, well-designed experiments are essential. The following protocols are designed to provide clear, quantitative data on the comparative reactivity and selectivity of these scaffolds.
Experiment 1: Competitive Acylation Assay
This experiment directly compares the nucleophilicity of the two parent molecules by allowing them to compete for a limited amount of an acylating agent.
Objective: To determine the relative rate of acylation between 4-(pyrrolidin-3-yl)morpholine and 1-(pyrrolidin-3-yl)piperazine.
Caption: Workflow for the competitive acylation experiment.
Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(pyrrolidin-3-yl)morpholine (1.0 eq) and 1-(pyrrolidin-3-yl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0 eq), to act as an acid scavenger.[12]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of acetyl chloride (0.8 eq, the limiting reagent) in anhydrous DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of starting materials and formation of products by LC-MS or TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or LC-MS. Quantify the ratio of the acylated morpholine product to the sum of the acylated piperazine products.
Expected Outcome: Based on the lower basicity and the known electron-withdrawing effect of oxygen[7], it is predicted that the acylated piperazine analogs will be the major products. The product ratio will provide a quantitative measure of the relative nucleophilicity.
Experiment 2: Regioselectivity of Piperazine Analog Acylation
This experiment is designed to determine which of the two secondary amines on the piperazine analog is more reactive.
Objective: To determine the site of mono-acylation for 1-(pyrrolidin-3-yl)piperazine.
Caption: Reaction scheme for investigating acylation regioselectivity.
Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(pyrrolidin-3-yl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Acylation: Slowly add a solution of acetyl chloride (0.9 eq) in anhydrous DCM. Using a slight excess of the amine helps to minimize di-acylation.
-
Reaction & Monitoring: Stir at 0 °C and monitor carefully by LC-MS. The goal is to achieve partial conversion to ensure the kinetic product distribution is observed.
-
Work-up: Quench and extract as described in the previous protocol.
-
Analysis: Purify the resulting product mixture using silica gel column chromatography to separate the regioisomers. Characterize each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry to unambiguously determine the site of acylation and calculate the product ratio.
Expected Outcome: The product ratio will depend on the subtle interplay of sterics and electronics. It is plausible that a mixture of products will be formed, highlighting the complexity of working with multi-functional piperazine scaffolds.[13]
Conclusion and Practical Recommendations
The choice between a 4-(pyrrolidin-3-yl)morpholine and a 1-(pyrrolidin-3-yl)piperazine scaffold has significant consequences for synthetic strategy.
-
4-(Pyrrolidin-3-yl)morpholine is the less reactive nucleophile. Reactions at the pyrrolidine nitrogen will require more forcing conditions (e.g., higher temperature, longer reaction times) but will proceed with high selectivity, as it is the only reactive secondary amine. Its lower basicity can be advantageous for avoiding side reactions or for tuning the physicochemical properties of the final molecule.
-
1-(pyrrolidin-3-yl)piperazine is a more potent nucleophile but presents a significant regioselectivity challenge. Reactions such as acylation are likely to yield a mixture of isomers, necessitating careful reaction optimization (e.g., use of protecting groups) or challenging chromatographic separations.[14]
For researchers, the decision should be guided by the specific synthetic goal. If a single, predictable reaction outcome is desired at the pyrrolidine nitrogen, the morpholine analog is the superior choice. If higher reactivity is needed and the subsequent separation of isomers is feasible, or if derivatization at the piperazine nitrogen is the ultimate goal, the piperazine analog offers more opportunities.
References
-
Organic Chemistry Class Notes. (n.d.). Amines and Heterocycles. Fiveable. [Link]
-
Cernak, T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Kovala-Demertzi, D., et al. (2012). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
-
Gate, R. (2025). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2018). Amines and Heterocycles. [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. [Link]
-
LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc. [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. [Link]
-
PubMed. (2011). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. [Link]
-
Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
National Center for Biotechnology Information. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. [Link]
-
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]
-
National Center for Biotechnology Information. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
YouTube. (2013). Basicity of Piperidine and Morpholine. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ARKIVOC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. [Link]
-
Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]
Sources
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3S)-3-Pyrrolidinyl-morpholine
Welcome to a comprehensive guide on the safe handling of 4-(3S)-3-Pyrrolidinyl-morpholine (CAS 262369-13-1). As a research community, our pursuit of innovation must be built on an unshakeable foundation of safety. This document moves beyond a simple checklist, providing you with the rationale and procedural details necessary to protect yourself and your colleagues. The core principle of our approach is risk mitigation, grounded in the known hazards of the material. For this compound, the primary hazard that dictates our protective strategy is its corrosive nature.
The 'Why': A Hazard-Based Rationale for PPE Selection
Understanding the risks is the first step to mitigating them. This compound is classified as a corrosive liquid amine.[1] This classification is not trivial; it means the substance can cause severe, irreversible damage upon contact. Our PPE choices are a direct response to these specific, documented threats.
-
Severe Skin Corrosivity: The most significant hazard is the potential to cause severe skin burns and damage.[1] Unlike simple irritants, corrosive substances can destroy living tissue upon contact. This necessitates a robust barrier between the chemical and your skin at all times.
-
Serious Eye Damage: The eyes are exceptionally vulnerable. A single, small splash of a corrosive amine can lead to permanent eye damage and blindness.[2][3] Standard safety glasses are insufficient; full protection from splashes is mandatory.
-
Respiratory and Inhalation Hazards: While the primary risk is dermal, many amines can cause respiratory irritation.[2][4] Inhalation of vapors or aerosols can damage the mucous membranes and lungs.[5][6]
-
Air Sensitivity: It is noted that this compound is air sensitive and incompatible with oxidizing agents.[1] While this does not directly impact PPE selection for dermal protection, it underscores the need for controlled handling, often within an inert atmosphere, which can influence procedural complexity and potential exposure risks.
The Core Ensemble: Your Essential Protective Barrier
For any work involving this compound, the following PPE represents the minimum standard. Operations with higher risk, such as handling large quantities or heating the substance, require an escalation of this baseline protection.
Eye and Face Protection: The Non-Negotiable Shield
Due to the risk of severe eye damage, proper protection is critical.
-
Chemical Splash Goggles: Wear snug-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 or equivalent standards. These provide a seal around the eyes to protect from splashes, which standard safety glasses do not.[4]
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of larger volumes (>50 mL) or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[4] The goggles provide the primary seal, and the shield protects the rest of the face.
Skin and Body Protection: An Impermeable Defense
-
Gloves - The Primary Barrier: The choice of glove material is arguably the most critical decision for direct handling. Not all common laboratory gloves are suitable for corrosive amines.
-
Double Gloving: It is best practice to wear two pairs of gloves. This creates a redundant barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Material Selection: Standard thin nitrile gloves, while common, offer limited protection against amines and should not be used for extended contact.[5] For handling this compound, more robust materials are required. Butyl or neoprene gloves are highly recommended for their excellent resistance.[4][7] Always check the manufacturer's compatibility data.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory to protect the skin and personal clothing from incidental contact and small splashes.
-
Chemical Apron: When handling quantities greater than 100 mL or during any operation with a significant splash risk, a chemical-resistant apron worn over the lab coat is required.[8]
Respiratory Protection: Ensuring Clean Air
-
Engineering Controls are Primary: The first and most effective line of defense is to handle this compound inside a certified chemical fume hood.[9][10] This engineering control captures vapors at the source, protecting the user and the lab environment.
-
Respirator Use: A respirator may be required if engineering controls are not available or are insufficient, such as during a large spill cleanup or maintenance activity.[5] In such cases, a full-face respirator with cartridges appropriate for organic vapors and amines should be used by trained personnel as part of a formal respiratory protection program.[11]
Glove Selection for Handling Morpholine Derivatives
The selection of an appropriate glove is a data-driven decision. The following table synthesizes chemical compatibility data for glove materials against morpholine, a close structural analog.
| Glove Material | Resistance Rating | Breakthrough Time / Comments | Supporting Sources |
| Butyl Rubber | Excellent / Very Good | Often rated as the top choice for corrosive amines. | [4][7] |
| Neoprene | Very Good | A strong alternative to Butyl rubber. | [4][7] |
| Polyvinyl Chloride (PVC) | Good | Suitable for handling amines. | [7] |
| Natural Rubber / Latex | Good to Very Good | Good chemical resistance but not preferred due to allergy concerns. | [4][12] |
| Nitrile | Fair to Poor | Not Recommended for extended contact. Suitable only for incidental splash protection with immediate removal upon contact.[5][10] | [4][5][10][11] |
Ratings are generalized. Always consult the specific glove manufacturer's chemical resistance data for the gloves you are using.
Procedural Safety: Scaling PPE to the Task
Your level of PPE must be appropriate for the specific task. A simple risk assessment can guide your decision. The following workflow illustrates this scaling process.
Caption: PPE selection scales with the volume and nature of the task.
Essential Protocols: Donning, Doffing, and Disposal
The order of operations is critical to prevent contamination.
Protocol 1: Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of appropriate chemical-resistant gloves (e.g., Butyl).
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical apron over the coat.
-
Eye/Face Protection: Put on your chemical splash goggles, adjusting for a snug fit. If required, add a face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.
Protocol 2: Doffing (Removing) PPE
This process is designed to contain contamination on the outside of your PPE.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield/Apron: If worn, remove the face shield and/or apron without touching the front surface.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, keeping the contaminated outside folded inward.
-
Goggles: Remove goggles from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Collect all used gloves, disposable aprons, and any heavily contaminated items in a designated, sealed hazardous waste container.[4]
-
Never dispose of contaminated PPE in the regular trash.
-
Follow your institution's specific guidelines for chemical waste disposal.
In Case of Emergency
Preparedness is part of your protection.
-
Skin Exposure: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, while removing any contaminated clothing.[4][6] Seek immediate medical attention.
-
Eye Exposure: Use the eyewash station immediately. Hold eyelids open and flush with a continuous stream of water for at least 15 minutes.[2][4] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert your supervisor and follow your institution's spill cleanup procedures. Do not attempt to clean a large spill without appropriate training and full protective equipment.[12]
By understanding the specific hazards of this compound and diligently applying these PPE protocols, you can create a safe and effective research environment. Your safety is paramount.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Morpholino piperidine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Actylis Lab Solutions. (2010, June 10). Morpholine MSDS.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (2016, February 4). Safety Data Sheet: Morpholin-3-one.
- New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Morpholine.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 4-(Piperidin-4-yl)morpholine.
- Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine.
- Penta. (2025, April 16). Safety Data Sheet: Morpholine.
- U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE).
- Thermo Scientific Chemicals. (n.d.). 4-(3-Pyrrolidinyl)morpholine, 97%.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
Sources
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. oehs.ecu.edu [oehs.ecu.edu]
- 5. gloves.com [gloves.com]
- 6. skagitcounty.net [skagitcounty.net]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
